N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide” is a complex organic compound. It likely contains an aminophenyl group, a methyl group, an ethyl group, a pyridine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . This involves the reaction of commercial aldehydes and primary, secondary, or tertiary anilines using a Brönsted acidic ionic liquid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various techniques, including melting point determination, molar conductance measurement, and XRD analysis .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves the reaction of 3-aminobenzylamine with ethyl nicotinate in the presence of a coupling agent to form the intermediate, N-[(3-aminophenyl)methyl]nicotinamide. This intermediate is then reacted with ethyl chloroformate to form the final product, N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide.", "Starting Materials": [ "3-aminobenzylamine", "ethyl nicotinate", "coupling agent", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-aminobenzylamine is reacted with ethyl nicotinate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-[(3-aminophenyl)methyl]nicotinamide.", "Step 2: N-[(3-aminophenyl)methyl]nicotinamide is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
1154321-56-8 |
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.